molecular formula C21H19FN2O4 B2546237 Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1358224-36-8

Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Número de catálogo: B2546237
Número CAS: 1358224-36-8
Peso molecular: 382.391
Clave InChI: LOCLUTHUVDPMLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a quinoline-based compound characterized by a carbamoylmethoxy substituent at position 4, a fluorine atom at position 6, and a methyl ester at position 2.

Propiedades

IUPAC Name

methyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-12-4-6-15(8-13(12)2)23-20(25)11-28-19-10-18(21(26)27-3)24-17-7-5-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCLUTHUVDPMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound that belongs to the fluoroquinolone class of antibiotics. This article explores its biological activity, including antibacterial, antiproliferative, and anti-inflammatory effects, supported by relevant research findings and case studies.

Overview of Biological Activity

Fluoroquinolones are known for their broad-spectrum antibacterial properties. The specific compound has been studied for its potential therapeutic applications due to its unique structural features.

Antibacterial Activity

Research indicates that Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate exhibits significant antibacterial activity against various strains of bacteria. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2015
Escherichia coli1820
Bacillus subtilis2210
Pseudomonas aeruginosa1725

This data suggests that the compound has a promising profile as an antibacterial agent, potentially effective in treating infections caused by resistant bacterial strains .

Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated in various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the inhibition of cell cycle progression and induction of pro-apoptotic factors.

  • Case Study : In a study involving MCF-7 breast cancer cells, treatment with Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to untreated controls .

Anti-inflammatory Effects

Beyond its antibacterial and antiproliferative properties, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Cytokine/Enzyme Expression Level (pg/mL) Control Level (pg/mL)
IL-63080
TNF-alpha2570
COX-2Inhibition observedActive

These results indicate that Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate may serve as a therapeutic candidate for conditions characterized by chronic inflammation .

Comparación Con Compuestos Similares

Substituent Effects at Position 6: Fluoro vs. Methoxy

The presence of a 6-fluoro substituent distinguishes the target compound from analogs like methyl 6-methoxy-2-arylquinoline-4-carboxylate (). Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methoxy groups, which are bulkier and may reduce bioavailability . For instance, methoxy-substituted quinolines in were synthesized as P-glycoprotein inhibitors, but the fluorine substitution in the target compound could improve binding interactions in similar applications due to stronger dipole effects.

Position 4 Substituents: Carbamoylmethoxy vs. Benzyloxy

Carbamoyl-Containing Analogs

Compounds like N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide () share carbamoyl groups but differ in core structure (pyridine-sulfonamide vs. quinoline-carboxylate). The sulfonamide and piperazine moieties in ’s compounds likely confer distinct pharmacokinetic profiles, such as extended half-lives due to piperazine’s basicity, whereas the quinoline core in the target compound may favor DNA intercalation or topoisomerase inhibition .

Fluorine Position and Electronic Effects

In 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (), fluorine at position 6 is paired with a 4-oxo group.

Key Findings and Limitations

  • Synthetic Methods : The target compound’s synthesis may parallel ’s esterification approach (methyl iodide, K₂CO₃), though direct data are unavailable .
  • Biological Activity: While and highlight P-glycoprotein inhibition and sulfonamide-based activities, the target compound’s fluorinated quinoline core may prioritize different targets, such as antimicrobial or anticancer pathways.
  • Limitations: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are provided for the target compound, necessitating caution in extrapolating findings .

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Peaks at δ ~3.93 ppm (methoxy group) and δ ~7.35 ppm (fluorophenyl protons) confirm substituent integration (analogous to ).
  • ¹³C NMR : Signals for carbonyl carbons (carboxylate at ~169 ppm, carbamoyl at ~165 ppm).

IR Spectroscopy : Bands at ~1697 cm⁻¹ (C=O stretch of carboxylate) and ~3574 cm⁻¹ (O-H stretch, if present due to impurities) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₂₀FN₂O₄).

X-ray Crystallography : For unambiguous confirmation of stereochemistry (as demonstrated for related fluorinated quinolines in ).

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this quinoline derivative in modulating biological targets like P-glycoprotein?

  • Methodological Answer : SAR studies focus on systematic substitution:

Q. Variation of Substituents :

  • Replace the 3,4-dimethylphenyl carbamoyl group with other aryl groups (e.g., 4-fluorophenyl) to assess hydrophobicity effects.
  • Modify the 6-fluoro substituent to compare electronegativity impacts on target binding (see for fluorophenyl analogs).

Q. Biological Assays :

  • Cytotoxicity Tests : MTT assays using cancer cell lines (e.g., MCF-7/ADR) to evaluate P-gp inhibition potency.
  • Efflux Assays : Rhodamine-123 accumulation studies to quantify P-gp modulation .

Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding interactions with P-gp’s transmembrane domains.

Q. How do researchers address discrepancies in reported biological activities of structurally similar quinoline carbamates?

  • Methodological Answer : Contradictions arise from variations in:

Purity and Characterization : Ensure ≥95% purity (via HPLC, as in ) and full spectroscopic validation to exclude impurities.

Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.

Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

Q. What experimental design challenges arise in optimizing the synthetic yield of the carbamoyl methoxy linkage, and how are they mitigated?

  • Methodological Answer : Key challenges include:

Side Reactions : Competing hydrolysis of the carbamoyl group during coupling. Mitigated by using anhydrous solvents (e.g., DCM) and molecular sieves.

Low Reactivity : Steric hindrance from the 3,4-dimethylphenyl group. Addressed by activating the hydroxyquinoline intermediate with NaH before carbamoylation (analogous to ).

Yield Optimization : Design of Experiments (DoE) to test variables like temperature (60–100°C), catalyst (e.g., DMAP), and stoichiometry .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.